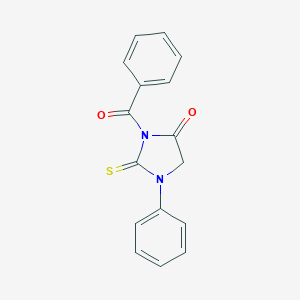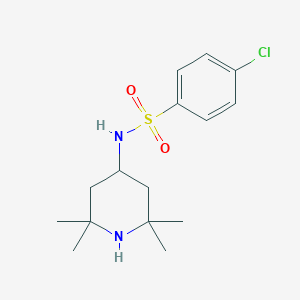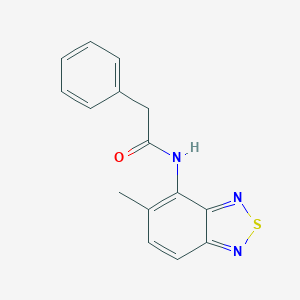![molecular formula C14H21NO4S B246235 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane, also known as Dasatinib, is a small molecule drug that was first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells.
Mechanism of Action
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane works by inhibiting the activity of the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells. It also inhibits the activity of other tyrosine kinases, such as SRC, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to modulate the immune system by inhibiting the activity of T cells and dendritic cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer progression. However, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Combination therapy: 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has shown promising results in combination with other drugs, such as chemotherapy agents and immunotherapies. Further studies are needed to optimize combination therapy regimens.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane treatment can help personalize therapy and improve patient outcomes.
3. Drug delivery: Developing new drug delivery methods, such as nanoparticles or liposomes, can improve the solubility and bioavailability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane can help identify new targets for therapy and improve treatment outcomes.
5. New indications: Investigating the potential use of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in the treatment of other diseases, such as autoimmune diseases and neurological disorders, can expand its clinical applications.
Synthesis Methods
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane involves a multi-step process that includes the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-aminocapronitrile to form 1-[(2,5-dimethoxyphenyl)sulfonyl]azepane. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-13(19-2)14(11-12)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
HSAJGADWBPFQPE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)